5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 827588-14-7
Cat. No.: VC7504030
Molecular Formula: C11H11F3N4
Molecular Weight: 256.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827588-14-7 |
|---|---|
| Molecular Formula | C11H11F3N4 |
| Molecular Weight | 256.232 |
| IUPAC Name | 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C11H11F3N4/c12-11(13,14)9-3-8(6-1-2-6)17-10-7(4-15)5-16-18(9)10/h5-6,8-9,17H,1-3H2 |
| Standard InChI Key | NQKLVNFSFNVPPZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure features a tetrahydropyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring, saturated at the 4,5,6,7-positions. Key substituents include:
-
A cyclopropyl group at position 5, introducing steric strain and conformational rigidity.
-
A trifluoromethyl group (-CF) at position 7, enhancing lipophilicity and metabolic stability.
-
A carbonitrile moiety (-C≡N) at position 3, contributing to electronic polarization and hydrogen-bonding potential.
The SMILES notation (C1CC1C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F) and InChIKey (NQKLVNFSFNVPPZ-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereoelectronic features.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 827588-14-7 |
| Molecular Formula | |
| Molecular Weight | 256.232 g/mol |
| IUPAC Name | 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| XLogP3-AA | 2.02 (estimated) |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) remain unpublished, density functional theory (DFT) calculations predict a planar pyrimidine ring with slight puckering due to cyclopropyl strain. The trifluoromethyl group adopts a staggered conformation to minimize steric clashes .
Synthetic Methodologies
Cyclocondensation Strategy
The synthesis begins with the cyclocondensation of 5-aminopyrazole derivatives and unsymmetrical 1,3-dicarbonyl precursors. Trifluoroacetic acid (TFA) catalyzes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization steps:
-
Cyclopropanation: Introduced via [2+1] cycloaddition using diazomethane or transition-metal catalysts.
-
Trifluoromethylation: Achieved through radical pathways or nucleophilic substitution with CF sources like Umemoto’s reagent.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | TFA, 80°C, 12h | 65 |
| Cyclopropanation | CHN, Cu(acac) | 78 |
| Carbonitrile Installation | KCN, DMF, 100°C | 82 |
Comparative Analysis with Analogues
Replacing the cyclopropyl group with methyl or phenyl reduces conformational rigidity, diminishing target binding affinity in kinase assays . Similarly, substituting -CF with -CH decreases metabolic stability by 40% in hepatic microsomes.
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
Experimental solubility data remain unreported, but computational models (e.g., QikProp) predict moderate aqueous solubility (LogS = -4.2) due to the polar carbonitrile group. The LogP value of 2.02 suggests balanced lipophilicity, favoring membrane permeability .
Stability and Metabolic Considerations
| Kinase | IC (nM) | Selectivity Fold |
|---|---|---|
| BTK | 12 | 1 |
| EGFR | 450 | 37.5 |
| JAK3 | 320 | 26.7 |
Preclinical Efficacy
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint inflammation by 70% compared to controls . Parallel studies in B-cell lymphoma lines (e.g., Raji, SU-DHL-4) demonstrated apoptosis induction at 48h (EC = 50 nM).
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (65–82%) and hazardous reagents (e.g., diazomethane). Future work should explore flow chemistry or enzymatic catalysis to improve efficiency.
ADME-Tox Optimization
While in vitro safety profiles are promising (hERG IC > 10 μM), in vivo toxicity studies are needed to assess hepatotoxicity and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume